An In-depth Technical Guide to 1,3-Dibromoazulene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1,3-Dibromoazulene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Part 1: Unveiling 1,3-Dibromoazulene: A Core Directive
1.1 Chemical Identity and Significance
1,3-Dibromoazulene, identified by the CAS Number 14658-95-8 , is a halogenated derivative of azulene, a non-benzenoid aromatic hydrocarbon with a unique fused five- and seven-membered ring system.[1] This structure imparts a characteristic deep blue to purple color and a significant dipole moment, making it a subject of considerable interest in materials science and organic electronics.[1] The introduction of bromine atoms at the 1 and 3 positions of the electron-rich five-membered ring significantly modulates the electronic properties and provides reactive handles for further chemical transformations.[1] Consequently, 1,3-dibromoazulene serves as a versatile building block for the synthesis of more complex azulene-based π-conjugated systems, polymers, and potential pharmacophores.[2]
1.2 Overview of Applications
The unique photophysical properties and inherent biological activities of the azulene core make its derivatives, such as 1,3-dibromoazulene, attractive scaffolds in several scientific domains. In materials science, it is a precursor for synthesizing soluble and electrically conductive polyazulenes.[2] In medicinal chemistry, the azulene moiety is found in natural products and has been incorporated into molecules with anti-inflammatory, anti-ulcer, and anti-cancer properties.[3][4][5] 1,3-Dibromoazulene, with its two reactive bromine atoms, offers a gateway to novel azulene-based compounds with potential therapeutic applications.[3]
Part 2: Physicochemical and Spectroscopic Profile
2.1 Physicochemical Properties
The key physicochemical properties of 1,3-dibromoazulene are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 14658-95-8 | [1] |
| Molecular Formula | C₁₀H₆Br₂ | [1] |
| Molecular Weight | 285.97 g/mol | [1] |
| Appearance | Dark green to dark purple to black crystalline powder | [6] |
| Melting Point | 88.0 to 92.0 °C | [6][7] |
| Boiling Point | 334.3 ± 15.0 °C (Predicted) | [7] |
| Density | 1.834 ± 0.06 g/cm³ (Predicted) | [7] |
| Solubility | Soluble in organic solvents like hexanes and dichloromethane. | [8] |
2.2 Spectroscopic Analysis
2.2.1 UV-Vis Spectroscopy
The extended π-conjugated system of azulene and its derivatives results in strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their intense color. For 1,3-dibromoazulene, the maximum absorption wavelength (λmax) has been reported to be 749 nm when measured in benzene.[6][7] This absorption corresponds to the HOMO-LUMO energy gap, which is characteristic of the azulene chromophore.
2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the seven-membered ring will likely appear at different chemical shifts compared to the parent azulene due to the electronic effect of the bromine substituents on the five-membered ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbons bearing the bromine atoms (C1 and C3) are expected to be significantly shifted compared to the parent azulene. A general protocol for acquiring high-quality NMR spectra of azulene derivatives involves dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) with TMS as an internal standard.[6] For ¹³C NMR, a sufficient number of scans and a longer relaxation delay are necessary due to the low natural abundance of the ¹³C isotope.[6]
Part 3: Synthesis of 1,3-Dibromoazulene
3.1 Reaction Principle
The synthesis of 1,3-dibromoazulene is typically achieved through the electrophilic bromination of azulene. The five-membered ring of azulene is electron-rich and thus highly susceptible to electrophilic attack, with the 1 and 3 positions being the most reactive. A common brominating agent for this transformation is N-bromosuccinimide (NBS).
3.2 Detailed Experimental Protocol: Electrophilic Bromination of Azulene
This protocol is based on established methods for the halogenation of azulenes.
Materials:
-
Azulene
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Neutral alumina
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Chromatography column
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve azulene (1.0 equivalent) in anhydrous THF.
-
Addition of Brominating Agent: To the stirred solution of azulene, add N-bromosuccinimide (2.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the color of the solution will change.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes). The disappearance of the starting azulene spot and the appearance of a new, less polar spot indicates the formation of the product.
-
Workup: Once the reaction is complete (typically within a few hours), quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1,3-dibromoazulene by column chromatography on neutral alumina using hexanes as the eluent.[8] The product will elute as a deeply colored band.
-
Isolation and Characterization: Collect the fractions containing the pure product and evaporate the solvent to yield 1,3-dibromoazulene as a dark crystalline solid. Characterize the final product by NMR, mass spectrometry, and melting point analysis.
3.3 Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,3-dibromoazulene.
Part 4: Chemical Reactivity and Stability
4.1 Reactivity Profile
The azulene ring system exhibits a distinct reactivity pattern. The five-membered ring is electron-rich and prone to electrophilic attack, while the seven-membered ring is electron-deficient and susceptible to nucleophilic attack.[9]
-
Electrophilic Substitution: As demonstrated in its synthesis, 1,3-dibromoazulene is a product of electrophilic substitution on the azulene core. Further electrophilic substitution is less favorable due to the deactivating effect of the bromine atoms.
-
Nucleophilic Substitution: The bromine atoms at the 1 and 3 positions are susceptible to nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. This reactivity makes 1,3-dibromoazulene a valuable precursor for the synthesis of 1,3-disubstituted azulenes.
4.2 Utility in Cross-Coupling Reactions
1,3-Dibromoazulene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of azulene derivatives with tailored electronic and steric properties.
4.2.1 Example Protocol: Suzuki Cross-Coupling of 1,3-Dibromoazulene
This generalized protocol is based on standard Suzuki coupling conditions.
Materials:
-
1,3-Dibromoazulene
-
Arylboronic acid (2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 1,3-dibromoazulene (1.0 equivalent), the arylboronic acid (2.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature and quench with water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to obtain the desired 1,3-diarylazulene.
4.3 Stability Profile
-
Thermal Stability: Azulene and its derivatives generally exhibit good thermal stability.
-
Acidic and Basic Conditions: The stability of azulene derivatives can be pH-dependent. Strong acidic or basic conditions might lead to decomposition, especially if other sensitive functional groups are present in the molecule.[10]
-
Photochemical Stability: A known limitation of some azulene derivatives is their potential for photodecomposition under UV radiation.[4] This is an important consideration for applications in materials and medicine. The substitution pattern can influence the photostability of the azulene core.[11]
Part 5: Applications in Research and Drug Development
5.1 A Versatile Building Block in Materials Science
1,3-Dibromoazulene is a key starting material for the synthesis of azulene-containing polymers and other π-functional materials.[2] The ability to introduce various functional groups at the 1 and 3 positions via cross-coupling reactions allows for the fine-tuning of the electronic and optical properties of the resulting materials, which have potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[12]
5.2 Potential in Medicinal Chemistry and Drug Design
The azulene scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including:
-
Anti-inflammatory and Anti-ulcer Activity: Certain azulene derivatives have shown potent anti-inflammatory and anti-ulcer effects.[3]
-
Anticancer Activity: Azulene-containing compounds have been investigated for their potential as anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines.[3][4]
-
Other Therapeutic Areas: The azulene scaffold has also been explored for applications in treating diabetes, and viral and microbial infections.[3][5]
1,3-Dibromoazulene provides a platform for the synthesis of novel azulene-based compounds for drug discovery. The two bromine atoms can be replaced with various pharmacophoric groups to create libraries of compounds for biological screening.
5.3 Application Potential Diagram
Caption: Application pathways for 1,3-dibromoazulene.
Part 6: Safety and Handling
6.1 Hazard Identification
1,3-Dibromoazulene is classified as a hazardous substance. The following hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
6.2 Precautionary Measures
When handling 1,3-dibromoazulene, it is essential to follow standard laboratory safety procedures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from light.
Part 7: References
-
Baxendale Group - Durham University. (2015, November 3). Synthesis of 1,3,6-Trisubstituted Azulenes. [Link]
-
ResearchGate. (2025, August 10). 1,3-Dibromoazulene. [Link]
-
ResearchGate. electronic reprint 1,3-Dibromoazulene. [Link]
-
National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
ResearchGate. (2009, June 16). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. [Link]
-
MDPI. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. [Link]
-
PubMed Central. (2021, January 30). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. [Link]
-
ResearchGate. (2025, August 10). 1,3-Dibromoazulene. [Link]
-
AMS Tesi di Dottorato - Unibo. Scienze Chimiche Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction pro. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
MDPI. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. [Link]
-
SciSpace. (2007, April 13). Synthetic methods for preparing 1,3-di(2-pyridyl)azulene. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
† 1H-NMR and 13C-NMR Spectra. [Link]
-
Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator. [Link]
-
ACS Publications. (2021, March 11). Azulene-Based π-Functional Materials: Design, Synthesis, and Applications | Accounts of Chemical Research. [Link]
-
National Institutes of Health. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]
-
ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
ResearchGate. Azulene, its derivatives, and potential applications in medicine. [Link]
-
KPU Pressbooks. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II. [Link]
-
National Institutes of Health. (2022, November 29). Chemical Stability Study of H1 Antihyistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Sciforum. (1997, August 26). Vicarious Nucleophilc Substitution of Hydrogen in Azulenes. [Link]
Sources
- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 12. pubs.acs.org [pubs.acs.org]
